molecular formula C11H12BrNO2 B13581989 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine

Cat. No.: B13581989
M. Wt: 270.12 g/mol
InChI Key: XWDJHAZMKONVEH-UHFFFAOYSA-N
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Description

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine is a complex organic compound characterized by the presence of a brominated benzodioxin ring fused to a cyclopropane amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxin, followed by the introduction of the cyclopropane amine group through a series of reactions including cyclopropanation and amination. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the benzodioxin ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The brominated benzodioxin ring and cyclopropane amine group can interact with enzymes, receptors, or other biomolecules, leading to various biological responses. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanol
  • 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-ol

Uniqueness

Compared to similar compounds, 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine stands out due to the presence of the cyclopropane amine group, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)cyclopropan-1-amine

InChI

InChI=1S/C11H12BrNO2/c12-8-3-6(7-5-9(7)13)4-10-11(8)15-2-1-14-10/h3-4,7,9H,1-2,5,13H2

InChI Key

XWDJHAZMKONVEH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)C3CC3N

Origin of Product

United States

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